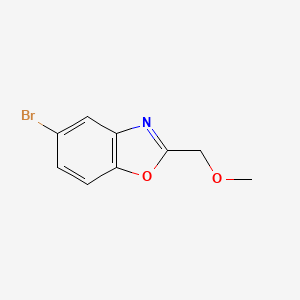

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key vibrational modes include:

Mass Spectrometry

- EI-MS (70 eV) :

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Behavior

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | 290°C at 760 mmHg |

| Density | 1.562 g/cm³ |

| Solubility in Water | <0.1 mg/mL (25°C) |

| Solubility in DMSO | 45 mg/mL |

| LogP (Octanol-Water) | 2.1 |

The compound’s limited aqueous solubility arises from its hydrophobic benzoxazole core and bromine substituent, while solubility in polar aprotic solvents like DMSO is facilitated by hydrogen-bond acceptance through the oxazole nitrogen.

Electronic Properties: Frontier Molecular Orbital Analysis and Dipole Moment Calculations

Frontier Molecular Orbitals

Dipole Moment

The computed dipole moment of 3.2 Debye reflects charge separation between the electron-deficient brominated ring and electron-rich methoxymethyl group.

Propiedades

IUPAC Name |

5-bromo-2-(methoxymethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-5-9-11-7-4-6(10)2-3-8(7)13-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBMCMJRMKBCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650827 | |

| Record name | 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-97-0 | |

| Record name | Benzoxazole, 5-bromo-2-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C_10H_10BrN_O_2

- Molecular Weight : Approximately 241.1 g/mol

- Structural Features :

- Contains a bromine atom and a methoxymethyl group attached to the benzoxazole ring.

The unique substitution pattern of this compound influences its reactivity and biological properties, distinguishing it from other benzoxazole derivatives.

Antimicrobial Properties

Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against multiple cancer cell lines, including:

- Breast Cancer : MCF-7, MDA-MB-231

- Lung Cancer : A549, H1975

- Colorectal Cancer : HCT-116

In vitro studies have reported that the compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines . The mechanism of action may involve the inhibition of specific kinases or enzymes involved in cellular signaling pathways.

Antitubercular Activity

Recent studies have highlighted the potential of benzoxazole derivatives as inhibitors of Mycobacterium tuberculosis (Mtb) inosine 5’-monophosphate dehydrogenase (IMPDH), a promising target for tuberculosis treatment. The compound's ability to inhibit MtbIMPDH suggests that it could be effective against drug-resistant strains of tuberculosis .

The biological activity of this compound is believed to stem from its interactions with various biological macromolecules:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide biosynthesis and cellular signaling.

- DNA/RNA Interaction : It could potentially bind to nucleic acids, affecting replication and transcription processes in cancer cells.

Case Studies

-

Anticancer Efficacy Study :

A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces programmed cell death through intrinsic pathways . -

Antimicrobial Screening :

Another study evaluated the antimicrobial activity against various pathogens. The compound exhibited potent activity against E. coli and B. subtilis with MIC values comparable to standard antibiotics. These findings support further exploration into its use as an alternative antimicrobial agent.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Bromo-2-(methoxymethyl)-1,3-benzoxazole has shown potential as a lead compound for the development of new pharmaceuticals. Its derivatives have been investigated for various therapeutic effects, particularly in the following areas:

- Antibacterial Activity : Research indicates that benzoxazole derivatives can inhibit the growth of bacteria, including strains of Mycobacterium tuberculosis (Mtb). For instance, compounds similar to this compound have been identified as inhibitors of Mtb inosine 5’-monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide biosynthesis. The structure-activity relationship (SAR) studies have demonstrated minimum inhibitory concentrations (MIC) of ≤ 1 μM against Mtb .

- Anticancer Properties : Studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The unique substitution pattern of this compound enhances its interaction with biological macromolecules, potentially leading to the inhibition of cancer cell proliferation.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Its ability to inhibit certain kinases could be explored further for therapeutic applications in cancer treatment.

Biological Research Applications

The compound's biological activities extend beyond antibacterial and anticancer properties:

- Antifungal Activity : Preliminary studies suggest that benzoxazole derivatives exhibit antifungal properties, making them candidates for further research in treating fungal infections.

- Mechanistic Studies : The interactions of this compound with DNA or RNA are under investigation, which may provide insights into its mechanism of action against various diseases.

Material Science Applications

In addition to its pharmaceutical and biological applications, this compound has potential uses in material science:

- Fluorescent Dyes : The compound can be utilized in the synthesis of fluorescent dyes. For example, it can react with iodomethane to yield an iodo salt that can be further processed into dye derivatives through coupling reactions .

Table 1: Summary of Biological Activities

Table 2: Synthesis Methods

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 5-position of the benzoxazole ring is highly reactive due to its electron-withdrawing nature, making it susceptible to nucleophilic aromatic substitution. Common reagents for such reactions include:

-

Nucleophiles (e.g., amines, alkoxides) under basic conditions (e.g., K2CO3 or NaH).

-

Copper-mediated coupling with alkenes or arylboronic acids under Ullmann-type conditions .

Example Reaction :

A Suzuki coupling with 4-(propylpyrimidin-2-yl)piperidin-4-yl boronate under microwave irradiation (160°C, DMSO) yielded a coupled product with a molecular weight of 446 g/mol .

Coupling Reactions

The compound’s bromine substituent allows for cross-coupling reactions to expand its functional groups:

1.2.1 Suzuki Coupling

| Reagent | Conditions | Product |

|---|---|---|

| Arylboronic acid | Pd(PPh3)4, K2CO3, ethanol/toluene, reflux | Biaryl derivatives |

1.2.2 Sonogashira Coupling

| Reagent | Conditions | Product |

|---|---|---|

| Terminal alkynes | Pd/Cu catalysts, inert atmosphere | Alkyne-coupled products |

Hydrolysis and Functionalization

The methoxymethyl group (-OCH2OCH3) at position 2 can undergo hydrolysis under acidic or basic conditions to form a hydroxymethyl group (-CH2OH), enabling further reactions such as:

-

Oxidation to a carboxylic acid (e.g., using KMnO4/H+).

Analytical Data

| Property | Value |

|---|---|

| Molecular formula | C9H8BrNO2 |

| Molecular weight | 242.07 g/mol |

| 1H NMR (DMSO-d6) | δ 2.17 (s, CH3), 6.88–7.56 (aryl protons) |

Reaction Mechanisms

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position substituent significantly influences the physicochemical and biological properties of benzoxazoles. Below is a comparative analysis with key analogs:

Key Observations:

- Electronic Effects : Methoxymethyl and chloromethyl groups introduce contrasting electronic profiles (electron-donating vs. electron-withdrawing).

- Synthetic Flexibility : Chloromethyl and pyridinyl derivatives are more reactive in cross-coupling reactions.

- Biological Relevance : Aryl and heteroaryl substituents (e.g., 6f-3) are common in drug candidates targeting kinases or nuclear receptors.

Bromine Position and Ring Modifications

Variations in bromine placement or heterocycle modification alter reactivity and applications:

Key Observations:

Functional Group Additions

Additional functional groups expand utility in synthesis:

Key Observations:

Métodos De Preparación

General Synthetic Strategy

The synthesis of benzoxazole derivatives, including 5-bromo substituted analogues, typically involves the cyclization of 2-aminophenol derivatives with aldehydes or orthoesters under acidic or catalytic conditions. The methoxymethyl group at the 2-position can be introduced via reaction with trimethyl orthoacetate or related reagents.

Preparation of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole via Cyclization with Trimethyl Orthoacetate

A well-documented method for synthesizing 5-bromo-2-methylbenzoxazole derivatives involves refluxing 2-amino-4-bromophenol with trimethyl orthoacetate. This reaction proceeds under heating for approximately 1.5 hours, leading to the cyclized benzoxazole with a methyl substituent at the 2-position. To obtain the methoxymethyl group, a similar approach can be adapted by using trimethyl orthoacetate or related orthoesters that provide the methoxymethyl substituent upon cyclization.

| Parameter | Details |

|---|---|

| Starting material | 2-Amino-4-bromophenol |

| Reagent | Trimethyl orthoacetate |

| Reaction conditions | Reflux for 1.5 hours |

| Solvent | Neat or suitable solvent (not explicitly stated) |

| Yield | High (approximate yields not explicitly stated for methoxymethyl derivative, but methyl analogue yields ~79–89%) |

| Workup | Cooling, solvent removal under reduced pressure |

This method is advantageous for its simplicity and relatively high yield. The reaction forms the benzoxazole ring while simultaneously introducing the methoxymethyl substituent at the 2-position.

Alternative Synthetic Routes Using Nanocatalysts and Green Chemistry Approaches

Recent advances in benzoxazole synthesis have demonstrated the use of magnetic solid acid nanocatalysts such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] to facilitate cyclization reactions between 2-aminophenol derivatives and aldehydes in water under reflux conditions. Although these methods are primarily reported for benzoxazole derivatives with aldehyde substituents, they provide a potential pathway for synthesizing methoxymethyl-substituted benzoxazoles by employing suitable aldehyde precursors or orthoesters.

| Parameter | Details |

|---|---|

| Catalyst | Magnetic solid acid nanocatalyst [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] |

| Substrates | 2-Aminophenol and aldehydes or orthoesters |

| Solvent | Water |

| Reaction conditions | Reflux, approx. 45 minutes |

| Yield | 79–89% |

| Advantages | High yield, short reaction time, catalyst recyclability |

This method offers environmentally friendly conditions with easy catalyst recovery and reuse, which could be adapted for the synthesis of this compound by selecting appropriate starting materials.

Functional Group Transformations on 5-Bromo-2-Methylbenzoxazole to Introduce Methoxymethyl Group

Another approach involves starting from 5-bromo-2-methyl-1,3-benzoxazole and performing subsequent functional group transformations to install the methoxymethyl substituent at the 2-position. For example, lithiation with n-butyllithium at low temperature (-78 °C) followed by reaction with trimethoxyborane can generate borate intermediates amenable to further substitution.

| Parameter | Details |

|---|---|

| Starting material | 5-Bromo-2-methyl-1,3-benzoxazole |

| Reagent | n-Butyllithium (1.6 M in hexane) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Subsequent reagent | Trimethoxyborane |

| Workup | Quenching with water, extraction with ethyl acetate |

| Yield | Moderate (not specified for methoxymethyl specifically) |

This lithiation-borylation strategy allows for the introduction of various substituents at the 2-position, including methoxymethyl groups, through subsequent functionalization steps.

Phase Transfer Catalysis for Condensation Reactions

Base-catalyzed condensation of 5-halogeno-2-methylbenzoxazoles with aldehydes under phase transfer catalysis conditions has been reported. Using N-benzyl-N,N,N-triethylammonium chloride as the phase transfer catalyst and sodium hydroxide as the base in a biphasic dichloromethane-water system under inert atmosphere facilitates the formation of benzoxazole derivatives.

| Parameter | Details |

|---|---|

| Starting materials | 5-Halogeno-2-methylbenzoxazole and aromatic aldehyde |

| Catalyst | N-benzyl-N,N,N-triethylammonium chloride |

| Base | Sodium hydroxide (50% w/v aqueous solution) |

| Solvent | Dichloromethane and water |

| Atmosphere | Nitrogen (inert) |

| Reaction time | 2–36 hours |

| Workup | Extraction with dichloromethane, drying, evaporation, recrystallization |

| Yield | High (up to 83%) |

This method is suitable for preparing benzoxazole derivatives with various substituents and can be adapted for methoxymethyl derivatives by selecting appropriate aldehydes or orthoesters.

Oxidative Cyclization Using Hypervalent Iodine Reagents

An oxidative cyclization approach using [bis(acetoxy)iodo]benzene as an oxidant in methanol solvent with triethylamine at room temperature has been reported for synthesizing 5-bromo benzoxazole derivatives from 5-bromo o-hydroxy acetophenone imine precursors.

| Parameter | Details |

|---|---|

| Starting material | 5-Bromo o-hydroxy acetophenone imine |

| Oxidant | [Bis(acetoxy)iodo]benzene |

| Additive | Triethylamine |

| Solvent | Methanol |

| Temperature | 20 °C (room temperature) |

| Reaction time | 0.5 hours |

| Yield | 83% |

This method offers a mild and efficient route to benzoxazole derivatives and could be modified to introduce methoxymethyl substituents by employing suitable imine precursors.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Cyclization with Trimethyl Orthoacetate | 2-Amino-4-bromophenol | Trimethyl orthoacetate | Reflux, 1.5 h | High (~79–89%) | Direct formation of 5-bromo-2-methylbenzoxazole; adaptable for methoxymethyl |

| Nanocatalyst-mediated Cyclization | 2-Aminophenol and aldehydes/orthoesters | Magnetic solid acid nanocatalyst | Reflux in water, 45 min | 79–89% | Green catalyst, recyclable, mild conditions |

| Lithiation and Borylation | 5-Bromo-2-methylbenzoxazole | n-Butyllithium, trimethoxyborane | -78 °C, THF | Moderate | Allows further functionalization at 2-position |

| Phase Transfer Catalysis | 5-Halogeno-2-methylbenzoxazole + aldehyde | N-benzyl-N,N,N-triethylammonium chloride, NaOH | DCM/water, 2–36 h, N2 atmosphere | Up to 83% | Suitable for diverse substituents |

| Oxidative Cyclization | 5-Bromo o-hydroxy acetophenone imine | [Bis(acetoxy)iodo]benzene, triethylamine | Methanol, 20 °C, 0.5 h | 83% | Mild conditions, efficient oxidation |

Research Findings and Notes

The use of trimethyl orthoacetate to cyclize 2-amino-4-bromophenol is a classical and effective method for synthesizing 5-bromo-2-methylbenzoxazole, which can be adapted to introduce methoxymethyl groups by modifying the orthoester reagent.

Nanocatalyst-based methods provide environmentally friendly alternatives with high yields and catalyst recyclability, which is beneficial for scale-up and sustainable synthesis.

Lithiation followed by borylation allows for versatile post-functionalization, enabling the introduction of methoxymethyl substituents through subsequent reactions.

Phase transfer catalysis under inert atmosphere facilitates condensation reactions with aromatic aldehydes, offering a robust method for preparing substituted benzoxazoles with good yields.

Oxidative cyclization using hypervalent iodine reagents offers mild and efficient conditions for benzoxazole ring formation, which can be tailored for various substituents, including halogens and methoxymethyl groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole?

- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, brominated benzoxazole precursors (e.g., 5-bromo-2-(hydroxyphenyl)benzoxazole) are reacted with boronic acids in a mixture of THF/H₂O using Pd(dppf)Cl₂ as a catalyst and triethylamine as a base. Post-reaction purification via silica gel chromatography yields the desired product . Alternative one-pot syntheses involve cyclodesulfurization agents like dicyclohexylcarbodiimide (DCC) to form the benzoxazole core .

Q. How is the structural integrity of this compound confirmed experimentally?

- Answer : Structural characterization employs a combination of spectroscopic techniques:

- ¹H/¹³C NMR : To verify substituent positions and methoxymethyl group integration.

- IR Spectroscopy : Confirms the presence of C-O (benzoxazole) and C-Br stretches.

- Mass Spectrometry : Validates molecular weight and bromine isotope patterns.

- Elemental Analysis : Ensures stoichiometric purity .

Q. What safety protocols are critical for handling this compound?

- Answer : Key precautions include:

- PPE : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent uncontrolled reactions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for functionalizing this compound?

- Answer : Optimization involves:

- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(OAc)₂ for improved yields.

- Solvent Systems : Replace THF with DMF or toluene for better solubility of aromatic substrates.

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining efficiency .

- Post-Reaction Analysis : Use HPLC to monitor byproduct formation and adjust equivalents of boronic acid (1.5–3.0 equiv.) accordingly.

Q. What strategies resolve contradictions in reported biological activity data for benzoxazole derivatives?

- Answer : Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use established cell lines (e.g., MCF-7 for breast cancer) with controlled passage numbers.

- Dose-Response Curves : Generate IC₅₀ values across ≥3 independent replicates to assess reproducibility.

- Meta-Analysis : Compare structural analogs (e.g., 5-bromo vs. 5-fluoro substitutions) to isolate electronic effects on activity .

Q. How can computational modeling guide the design of benzoxazole-based inhibitors targeting specific enzymes?

- Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., VEGFR-2 or PCSK9).

- QSAR Models : Corolate substituent electronegativity (e.g., bromine’s steric bulk) with inhibitory potency.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. What are the challenges in achieving regioselective modifications on the benzoxazole core?

- Answer : Regioselectivity is influenced by:

- Directing Groups : Install temporary groups (e.g., -OMe) to steer electrophilic substitution.

- Metalation Strategies : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions.

- Protection/Deprotection : Employ Boc groups for nitrogen protection during bromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.